Methyl 6-phenoxynicotinate
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Overview
Description
Methyl 6-phenoxynicotinate is a chemical compound with the CAS Number: 595576-44-6 . It has a molecular weight of 229.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H11NO3/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Hemoglobin Oxygen Affinity Modulation
Methyl 6-phenoxynicotinate derivatives have been studied for their potential to modulate the oxygen affinity of hemoglobin. Compounds structurally related to this compound demonstrated the ability to decrease oxygen affinity in human hemoglobin A. These findings suggest potential applications in clinical or biological areas requiring oxygen supply modulation, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Fluorescence Chemosensors
Research on positional isomers of this compound has revealed its utility in fluorescence chemosensing. Compounds derived from it can function as dual fluorescence chemosensors for ions like Al3+ and Zn2+. This property is significant for applications in detecting these ions in various settings, including environmental monitoring and analytical chemistry (Hazra et al., 2018).
Synthesis of Fused 2-Pyridones
This compound plays a critical role in the synthesis of valuable building blocks for fused 2-pyridones. Its synthesis process has been optimized using advanced technologies like microwave-induced reactions and flow reaction hydrogenation, highlighting its importance in pharmaceutical and chemical synthesis (Jeges et al., 2011).
Pest Management
Methyl isonicotinate, a compound related to this compound, shows potential in thrips pest management. It serves as a non-pheromone semiochemical that can attract various thrips species, aiding in enhanced monitoring and potential control strategies in agricultural settings (Teulon, Davidson, Perry, Nielsen, Castañé, Bosch, Riudavets, van Tol, & de Kogel, 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 6-phenoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJSCKXMBLOCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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